molecular formula C₂₁H₃₀N⁺ B1145524 Colestyramine CAS No. 11041-12-6

Colestyramine

Cat. No. B1145524
CAS RN: 11041-12-6
M. Wt: 296.47
InChI Key:
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Description

Synthesis Analysis

The synthesis of Colestyramine involves chemical processes that lead to its formation as an anion exchange resin with bile acid sequestering properties. Although the detailed synthetic pathway is not directly highlighted in available literature, related compounds such as Colestipol show similar synthetic routes and mechanisms, hinting at the complex chemical engineering processes involved in Colestyramine's production. These processes are tailored to create a polymer that effectively binds bile acids in the gastrointestinal tract, leading to their increased fecal excretion and a consequent reduction in plasma cholesterol levels (Heel et al., 1980).

Scientific Research Applications

1. Treatment of Hypercholesterolemia

  • Summary of Application : Colestyramine is a bile acid sequestrant used as an adjunct in the reduction of elevated serum cholesterol in patients with primary hypercholesterolemia . It is used mainly for the treatment of primary hypercholesterolemia and hypercholesterolemia associated with mild hypertriglyceridemia, in patients not responding to dietary treatment .
  • Methods of Application : Colestyramine binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces. This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver .
  • Results or Outcomes : The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .

2. Relief of Pruritus Associated with Partial Biliary Obstruction

  • Summary of Application : Colestyramine is used for the relief of pruritus associated with partial biliary obstruction .
  • Methods of Application : Colestyramine and colestipol have been extensively used to treat cholestatic pruritus, especially in Primary Sclerosing Cholangitis .
  • Results or Outcomes : The use of Colestyramine in these cases has shown to provide relief from pruritus .

3. Treatment of Type 2 Diabetes Mellitus (DMT2), Metabolic Syndrome, and Insulin Resistance

  • Summary of Application : Recent studies demonstrate the important role of bile acid sequestrants like Colestyramine in the treatment of type 2 diabetes mellitus (DMT2), metabolic syndrome, and insulin resistance .
  • Methods of Application : The mechanism of action is not fully understood, but it is believed that modulation of bile acid homeostasis has a good clinical effect in managing these conditions .
  • Results or Outcomes : The use of Colestyramine in these cases has shown to provide beneficial effects in managing DMT2, metabolic syndrome, and insulin resistance .

4. Treatment of Diarrhea Resulting from Bile Acid Malabsorption

  • Summary of Application : Colestyramine is commonly used to treat diarrhea resulting from bile acid malabsorption . It was first used for this in Crohn’s disease patients who had undergone ileal resection .
  • Methods of Application : The terminal portion of the small bowel (ileum) is where bile acids are reabsorbed. When this section is removed, the bile acids pass into the large bowel and cause diarrhea due to stimulation of chloride/fluid secretion by the colonocytes resulting in a secretory diarrhea. Colestyramine prevents this increase in water by making the bile acids insoluble and osmotically inactive .
  • Results or Outcomes : Colestyramine is also used in the control of other types of bile acid diarrhea. The primary, idiopathic form of bile acid diarrhea is a common cause of chronic functional diarrhea, often misdiagnosed as diarrhea-predominant irritable bowel syndrome (IBS-D), and most of these patients respond to colestyramine .

5. Management of Atherosclerosis

  • Summary of Application : Colestyramine is used in the management of atherosclerosis .
  • Methods of Application : Colestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. This results in a partial removal of bile acids from the enterohepatic circulation by preventing their absorption .
  • Results or Outcomes : The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration. This conversion of cholesterol into bile acids lowers plasma cholesterol levels, which is beneficial in the management of atherosclerosis .

Safety And Hazards

Colestyramine may cause serious side effects such as ongoing or worsening constipation, severe stomach pain, blood in your urine, black, bloody, or tarry stools, or easy bruising, unusual bleeding . It may also cause mild constipation, diarrhea, stomach pain, nausea, loss of appetite, bloating or gas, irritation of your tongue, or itching or irritation around your rectal area .

Future Directions

There is a need for more research on the glucose-lowering effect of bile acid sequestrants like Colestyramine . This could potentially evaluate their role as glucose-lowering agents in patients with type 2 diabetes mellitus .

properties

IUPAC Name

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJQWPZVKOFVHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain.
Record name CHOLESTYRAMINE
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Solubility

Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether
Record name CHOLESTYRAMINE
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Record name Cholestyramine
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Mechanism of Action

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. Cholestyramine consists of a functional group, which is a quaternary ammonium group attached to an inert styrene-divinylbenzene copolymer, in the anion exchange resin., Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces.
Record name Cholestyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01432
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Record name CHOLESTYRAMINE RESIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cholestyramine resin

Color/Form

White to buff-colored, fine powder

CAS RN

11041-12-6
Record name CHOLESTYRAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20028
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Cholestyramine
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URL https://www.drugbank.ca/drugs/DB01432
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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